molecular formula C21H23N5OS B2694701 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034338-52-6

4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B2694701
CAS RN: 2034338-52-6
M. Wt: 393.51
InChI Key: XHQIICROBCVAPT-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Drug Discovery

  • Synthesis Techniques : Innovative synthesis methods have been developed for compounds with structures related to the given chemical, which are vital in drug discovery. For instance, techniques involving the cyclization of hydrazones with thioglycolic acid to afford thiazole derivatives, or the reaction of hydrazide with isothiocyanate derivatives to yield hydrazinecarbothioamide derivatives, which then cyclize to triazole-3-thiols and thiadiazoles, demonstrate the complex chemical manipulations possible with such structures (Saad et al., 2011). These methods are instrumental for generating novel compounds with potential therapeutic effects.
  • Potential Therapeutic Effects : Analogous compounds have shown a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects, underscoring the therapeutic potential of complex heterocyclic compounds (Hussain & Kaushik, 2012). This suggests the possibility of the target compound's utility in developing new medications.

Antimicrobial and Anticancer Applications

  • Antibacterial Agents : Studies on derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential of related compounds in addressing bacterial infections (Palkar et al., 2017).
  • Cytotoxic Activity : Some compounds within this structural realm have shown cytotoxic activity against cancer cell lines, pointing to their potential application in cancer therapy. The synthesis techniques and cytotoxic activity evaluation of such compounds lay the groundwork for further exploration of the target compound's capabilities in oncology (Bu et al., 2000).

Enzyme Inhibition and Neurological Disorders

  • Enzyme Inhibitors : Research into related compounds has also uncovered their potential as enzyme inhibitors, which could be pivotal in treating diseases like Alzheimer's or Parkinson's by targeting specific pathological mechanisms (Hagihara et al., 2007).
  • Antipsychotic Agents : Heterocyclic carboxamides derived from similar structural frameworks have been evaluated as potential antipsychotic agents, offering insights into the neuropsychopharmacological applications of these compounds (Norman et al., 1996).

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-25-11-15(10-22-25)17-13-26(12-14-6-2-3-7-16(14)17)21(27)24-20-23-18-8-4-5-9-19(18)28-20/h2-3,6-7,10-11,17H,4-5,8-9,12-13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQIICROBCVAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

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